2-Methoxy-3-[(4-methoxyphenyl)methoxy]pyridine
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Overview
Description
2-Methoxy-3-[(4-methoxyphenyl)methoxy]pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxy group at the second position and a 4-methoxybenzyl group attached through an oxygen atom at the third position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-[(4-methoxyphenyl)methoxy]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxypyridine and 4-methoxybenzyl alcohol.
Protection of Functional Groups: Protecting groups may be used to prevent unwanted reactions at specific sites.
Formation of the Ether Linkage: The key step involves the formation of an ether linkage between the 2-methoxypyridine and the 4-methoxybenzyl alcohol. This can be achieved through a nucleophilic substitution reaction, where the hydroxyl group of the alcohol reacts with the pyridine derivative in the presence of a suitable base and catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Catalytic Processes: Utilizing catalysts to enhance the reaction rate and selectivity.
Automated Systems: Employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Efficient Purification: Implementing advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-[(4-methoxyphenyl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are employed in various reactions to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Methoxy-3-[(4-methoxyphenyl)methoxy]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-[(4-methoxyphenyl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the 4-methoxybenzyl group, making it less complex.
4-Methoxybenzyl Alcohol: Contains the benzyl group but lacks the pyridine ring.
3-Methoxypyridine: Similar structure but with the methoxy group at a different position.
Uniqueness
2-Methoxy-3-[(4-methoxyphenyl)methoxy]pyridine is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-methoxy-3-[(4-methoxyphenyl)methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-16-12-7-5-11(6-8-12)10-18-13-4-3-9-15-14(13)17-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFFQHZXFKWQJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(N=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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